2-Deoxy-L-fucose
Overview
Description
2-Deoxy-L-fucose is a deoxy sugar, specifically a deoxyhexose, which lacks a hydroxyl group at the C-2 position This compound is structurally similar to L-fucose, a naturally occurring sugar found in various biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-L-fucose can be achieved through several methods. One common approach involves the reduction of L-fucose using selective reducing agents. For instance, L-fucose can be treated with sodium borohydride (NaBH4) in the presence of a suitable solvent to yield this compound. Another method involves the use of catalytic hydrogenation, where L-fucose is subjected to hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the enzymatic conversion of L-fucose. Enzymes such as fucose isomerase can be used to convert L-fucose to this compound under controlled conditions. This method is advantageous due to its specificity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-L-fucose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of this compound typically results in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can yield alcohol derivatives of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in this compound. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine gas) in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Deoxy-L-fucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is employed in studies of cell signaling and recognition processes, particularly in the context of glycosylation.
Medicine: This compound is investigated for its potential therapeutic applications, including its role in cancer treatment and immune modulation.
Industry: this compound is used in the production of pharmaceuticals, cosmetics, and food additives due to its unique properties.
Mechanism of Action
The mechanism of action of 2-Deoxy-L-fucose involves its incorporation into glycan structures, where it can influence various biological processes. It acts as a substrate for fucosyltransferases, enzymes that add fucose residues to glycans. By modifying glycan structures, this compound can affect cell-cell interactions, signaling pathways, and immune responses. Its ability to inhibit fucosylation has been explored as a potential therapeutic strategy for diseases such as cancer and inflammation.
Comparison with Similar Compounds
L-fucose: A naturally occurring sugar with a hydroxyl group at the C-2 position.
2-Deoxy-2-fluoro-L-fucose: A fluorinated analog of 2-Deoxy-L-fucose with potential as a metabolic inhibitor.
2-Deoxy-D-glucose: A deoxy sugar similar to this compound but with a different stereochemistry.
Uniqueness: this compound is unique due to its specific structural features and its ability to modulate glycosylation processes. Unlike L-fucose, it lacks a hydroxyl group at the C-2 position, which can lead to different biological activities. Its potential as a therapeutic agent and its role in glycan synthesis make it a valuable compound in various research fields.
Properties
IUPAC Name |
(3S,4R,5S)-3,4,5-trihydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFRNGYBHLBCMB-HCWXCVPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H](CC=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940809 | |
Record name | 2,6-Dideoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19165-06-1 | |
Record name | 2-Deoxy-L-fucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dideoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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